N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-27-17-6-5-14-10-16(12-23-18(14)11-17)24-19(26)15-4-2-9-25(13-15)20-21-7-3-8-22-20/h3,5-8,10-12,15H,2,4,9,13H2,1H3,(H,24,26) |
InChI Key |
HKEDDXBPPPGJHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperidine-3-carboxylic acid ethyl ester reacts with 2-chloropyrimidine in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 h. The ester is subsequently hydrolyzed to the carboxylic acid using NaOH in aqueous THF.
Example Protocol :
Palladium-Catalyzed Coupling
Alternative methods employ Suzuki-Miyaura coupling for introducing heteroaryl groups. For instance, a boronic ester derivative of pyrimidine reacts with a piperidine triflate intermediate using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst.
Optimized Conditions :
-
Piperidine-3-carboxylic acid triflate (1 eq), pyrimidin-2-ylboronic acid (1.5 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq), Na<sub>2</sub>CO<sub>3</sub> (2 eq), DME/H<sub>2</sub>O (3:1), 90°C, 12 h.
Amide Coupling: Final Assembly
The carboxylic acid intermediate is activated (e.g., as an acid chloride or via carbodiimide coupling) and reacted with 7-methoxyquinolin-3-amine to form the target carboxamide.
Acid Chloride Method
-
Activation : 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid (1 eq) is treated with thionyl chloride (2 eq) in anhydrous DCM at 0°C for 2 h, followed by solvent removal.
-
Coupling : The acid chloride is dissolved in THF and added dropwise to a solution of 7-methoxyquinolin-3-amine (1 eq) and Et<sub>3</sub>N (2 eq) at 0°C. The mixture is stirred at 25°C for 12 h.
Yield : 68–72% after silica gel chromatography (EtOAc/hexane, 1:1).
Carbodiimide-Mediated Coupling
A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF:
-
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid (1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DMF, 0°C, 30 min.
-
7-Methoxyquinolin-3-amine (1 eq) is added, and the reaction is stirred at 25°C for 24 h.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, EtOAc/MeOH 9:1) and recrystallized from ethanol. Structural confirmation is achieved through:
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.65 (s, 1H, quinoline-H4), 8.42 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.89 (d, J = 8.9 Hz, 1H, quinoline-H5), 6.98 (dd, J = 2.6, 9.0 Hz, 1H, quinoline-H6), 3.92 (s, 3H, OCH<sub>3</sub>), 3.71–3.65 (m, 1H, piperidine-H3), 3.20–3.12 (m, 2H, piperidine-H2,6), 2.45–2.38 (m, 2H, piperidine-H4,5).
-
HRMS : m/z calcd for C<sub>20</sub>H<sub>20</sub>N<sub>5</sub>O<sub>2</sub> [M+H]<sup>+</sup>: 370.1612; found: 370.1609.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and pyrimidine rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under conditions like reflux or microwave irradiation.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the piperidine ring.
Substitution: Various substituted quinoline and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Preliminary studies indicate it may exhibit anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a promising lead compound for the development of new medications.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be exploited in the creation of advanced polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound’s quinoline and pyrimidine rings are known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the piperidine ring may interact with protein targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The compound shares structural homology with several piperidine-carboxamide and pyridine derivatives documented in the evidence. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Calculated using ChemDraw.
Functional Group Impact on Pharmacological Properties
- Methoxyquinoline vs.
- Pyrimidine vs. Thienopyrimidinone: The pyrimidine ring (target compound) offers rigidity and hydrogen-bonding capacity, while thienopyrimidinone derivatives () introduce a sulfur atom and ketone group, which may alter electronic properties and metabolic stability .
- Piperidine-Carboxamide Core : This scaffold is conserved across analogs, suggesting its role as a versatile linker. Modifications at the N-alkyl position (e.g., oxane in vs. pyridinylmethyl in ) influence solubility and target selectivity .
Commercial Availability and Pricing
The evidence highlights commercial catalogs (e.g., –10) listing pyridine derivatives with prices ranging from $400 to $4,800 per gram, depending on purity and quantity.
Biological Activity
N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 363.4 g/mol. The compound features a quinoline moiety, a pyrimidine ring, and a piperidine core, which contribute to its pharmacological properties.
Structural Components
| Component | Description |
|---|---|
| Quinoline | A bicyclic aromatic compound that enhances biological activity. |
| Pyrimidine | A heterocyclic aromatic ring that may interact with various biological targets. |
| Piperidine | A six-membered ring containing nitrogen, known for its role in drug design. |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Anticancer Activity
In vitro studies have shown that derivatives of quinoline and pyrimidine can inhibit cancer cell proliferation. For instance, structural analogs have demonstrated cytotoxic effects against several human cancer cell lines:
| Cell Line | Compound Tested | CC50 (µM) |
|---|---|---|
| Lung Adenocarcinoma (A549) | This compound | TBD |
| Breast Adenocarcinoma (MCF7) | Similar quinoline derivatives | TBD |
| Colon Adenocarcinoma (HT29) | Similar pyrimidine derivatives | TBD |
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : The compound may act as an inhibitor of key kinases involved in cancer signaling pathways.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells.
- Anti-Angiogenesis : By inhibiting vascular endothelial growth factor receptor (VEGFR), it may prevent tumor blood supply formation.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of various quinoline and pyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications to the piperidine core significantly enhanced potency against HT29 cells, suggesting a promising therapeutic avenue for colorectal cancer treatment .
- Molecular Docking Studies :
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Quinoline Moiety : Enhances lipophilicity and facilitates cell membrane permeability.
- Pyrimidine Ring : Provides additional binding interactions with target proteins.
- Piperidine Core : Essential for the overall stability and activity of the compound.
Q & A
Q. What are the recommended synthetic routes for N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Construct the 7-methoxyquinoline core via Skraup or Friedländer reactions under acidic conditions.
- Step 2 : Introduce the piperidine ring via nucleophilic substitution or reductive amination, using NaBH or catalytic hydrogenation.
- Step 3 : Couple the pyrimidine moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for cyclization) and monitor intermediates via TLC or LC-MS.
Q. Which analytical methods are critical for validating structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., methoxy group at C7 of quinoline, pyrimidine coupling at N1 of piperidine) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 406.18).
- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650–1700 cm) and aromatic C-H stretches .
Q. How to design preliminary biological screening assays for this compound?
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., kinase or protease targets) with varying ATP/substrate concentrations.
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists) to determine IC values .
- Cell Viability Assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How to address contradictory bioactivity data across studies?
Case Example : Discrepant IC values in kinase inhibition assays may arise from:
- Assay Conditions : Differences in buffer pH, ATP concentration, or incubation time.
- Structural Analogues : Compare with derivatives (e.g., N-(4-chlorobenzyl)-... in ), where chloro vs. methoxy groups alter steric/electronic profiles .
Resolution : Standardize protocols (e.g., 10 µM ATP, pH 7.4) and validate with positive controls (e.g., staurosporine).
Q. What strategies optimize synthetic yield and purity?
- Catalyst Screening : Test Pd/C vs. CuI in coupling steps (e.g., pyrimidine introduction) to improve regioselectivity .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) for amide bond formation.
- Purification : Use flash chromatography (silica gel, 5% MeOH/CHCl) or preparative HPLC (C18 column, 0.1% TFA modifier) .
Q. How to design structure-activity relationship (SAR) studies?
- Quinoline Modifications : Replace methoxy with halogens (Cl, F) or alkyl groups to assess hydrophobicity/electron effects.
- Pyrimidine Variants : Test 2-aminopyrimidine vs. 4-methylpyrimidine for H-bonding interactions.
- Piperidine Substitutions : Compare carboxamide vs. thiocarboxamide (see ) for metabolic stability .
Key Recommendations for Researchers
- Collaborative Validation : Cross-validate biological data with orthogonal assays (e.g., SPR for binding kinetics).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets.
- Toxicity Profiling : Conduct Ames tests and hepatocyte assays early to prioritize lead candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
